Fertilysin

描述

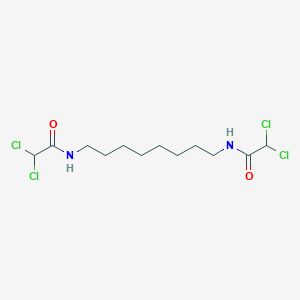

WIN 18446,也称为N,N’-1,8-辛二基双[2,2-二氯乙酰胺],是一种双(二氯乙酰基)二胺化合物。它主要以其抑制醛脱氢酶1a2 (ALDH1a2)的能力而闻名,该酶参与从视黄醇合成视黄酸。 这种抑制对精子生成有重大影响,使WIN 18446成为生殖生物学和避孕研究中令人感兴趣的化合物 .

准备方法

合成路线和反应条件

WIN 18446的合成涉及1,8-二氨基辛烷与二氯乙酰氯的反应。该反应通常在二氯甲烷或氯仿等惰性溶剂中进行,在无水条件下进行以防止酰氯的水解。该反应进行如下:

- 将1,8-二氨基辛烷溶解在惰性溶剂中。

- 在保持低温 (0-5°C) 的情况下,缓慢地将二氯乙酰氯添加到溶液中,以控制放热反应。

- 在室温下搅拌反应混合物数小时。

- 通过重结晶或柱色谱法纯化产物,以获得WIN 18446固体 .

工业生产方法

WIN 18446的工业生产遵循类似的合成路线,但规模更大。该过程包括:

- 在工业反应器中将1,8-二氨基辛烷和二氯乙酰氯大规模混合。

- 持续监控和控制反应条件,以确保高产率和纯度。

- 使用高效液相色谱 (HPLC) 等先进的纯化技术来实现所需的产物质量 .

化学反应分析

反应类型

WIN 18446主要由于存在反应性二氯乙酰基而发生取代反应。这些反应包括:

亲核取代: 二氯乙酰基可以被亲核试剂(如胺或硫醇)取代。

常见试剂和条件

亲核取代: 在碱性条件下,使用伯胺或仲胺、硫醇和醇等试剂。

水解: 酸性或碱性水溶液,以促进水解反应.

主要产物

亲核取代: 形成取代的酰胺或硫代酰胺。

水解: 形成羧酸和相应的胺.

科学研究应用

Fertilysin in Reproductive Biology

This compound, derived from the fertilin protein family, has been extensively studied for its role in improving fertility, particularly in the context of in vitro fertilization (IVF) and gamete interaction.

Clinical Applications

- In Vitro Fertilization (IVF) : this compound's ability to enhance fertilization rates makes it a valuable tool in IVF settings. Clinical trials are underway to assess its efficacy in human applications, particularly for women experiencing age-related fertility decline .

- Animal Reproduction : In animal models, such as mice, this compound has been shown to improve the quality of oocytes and increase the viability of embryos, leading to healthy offspring across multiple generations .

This compound in Agricultural Practices

In agriculture, this compound is being explored as a biostimulator that can enhance crop yield and quality by improving nutrient uptake and plant resilience.

Role as a Biostimulator

Biostimulators like this compound are used to promote plant growth and development by enhancing nutrient absorption and stress tolerance. Studies have shown that applying biostimulators can lead to significant increases in protein content and overall crop yield under varying environmental conditions .

Case Studies

- Corn Yield Improvement : Research indicated that the application of biostimulators containing compounds similar to this compound resulted in increased protein content in corn grains. The highest increases were observed when combined with specific nitrogen doses, demonstrating the compound's effectiveness in optimizing fertilizer use .

- Drought Resistance : Another study highlighted how biostimulators could enhance plant tolerance to drought conditions, thereby maintaining yield quality during adverse weather events .

Data Tables

The following tables summarize key findings related to the applications of this compound in both reproductive biology and agriculture.

| Application Area | Findings | Impact |

|---|---|---|

| IVF | Increased fertilization rates with this compound-derived peptides | Enhanced success rates of IVF procedures |

| Animal Reproduction | Improved oocyte quality and embryo viability | Healthy offspring across generations |

| Agriculture | Increased protein content in corn with biostimulant application | Higher crop yields and better nutrient uptake |

| Drought Resistance | Enhanced plant resilience under drought stress | Maintained yield quality during adverse conditions |

作用机制

WIN 18446 通过抑制醛脱氢酶 1a2 (ALDH1a2) 发挥作用,醛脱氢酶 1a2 (ALDH1a2) 对将视黄醇转化为视黄酸至关重要。视黄酸对于睾丸中生殖细胞的分化和发育至关重要。通过抑制 ALDH1a2,WIN 18446 降低了视黄酸水平,导致精子生成受到抑制。 这种抑制是可逆的,在停止使用该化合物后,正常的精子生成会恢复 .

相似化合物的比较

WIN 18446 因其对 ALDH1a2 的特异性抑制及其对精子生成的逆转作用而独一无二。类似化合物包括:

双(二氯乙酰基)二胺: 该类别的其他成员也抑制 ALDH1a2,但效力和特异性可能有所不同.

视黄酸合成抑制剂: 柠檬醛和二硫化碳等化合物也抑制视黄酸合成,但通过不同的机制

生物活性

Fertilysin, also known as WIN 18446, is a bisdiamine compound that has garnered attention for its biological activity, particularly in the context of fertility and reproductive health. This article explores the mechanisms of action, efficacy, and clinical implications of this compound, drawing on diverse research findings and case studies.

This compound acts primarily as an inhibitor of the enzyme Retinaldehyde Dehydrogenase 2 (RALDH2), which plays a critical role in retinoic acid synthesis. Retinoic acid is essential for various biological processes, including embryonic development and gametogenesis. The inhibition of RALDH2 by this compound can lead to significant alterations in the synthesis of retinoic acid, impacting cellular differentiation and proliferation.

Key Findings:

- Inhibition Properties : this compound exhibits irreversible inhibition of RALDH2, with a calculated of 128 nM and a time dependence ratio indicating strong covalent binding to the enzyme .

- Dose-Dependent Effects : Studies have shown that increasing concentrations of this compound lead to a dose-dependent decrease in RALDH2 activity .

Impact on Fertility

This compound has been studied for its effects on fertility, particularly through its active peptide component known as FEE peptide. Research indicates that this peptide enhances fertilization rates and improves oocyte maturation.

In Vivo Studies:

- Murine Models : In studies involving murine models, the FEE peptide significantly increased fertilization rates in vivo. It was shown to enhance both sperm fusion with oocytes and subsequent embryo development .

- Human Oocytes : In vitro studies demonstrated that the FEE peptide improved maturation rates of human oocytes by approximately 30% compared to controls. It also enhanced chromosome segregation during meiosis I, which is crucial for ensuring euploidy in embryos .

Clinical Applications

This compound's potential applications extend into clinical settings, particularly in assisted reproductive technologies (ART) such as in vitro fertilization (IVF).

Case Studies:

- A case study from a rural infertility clinic highlighted successful outcomes using this compound in patients with secondary infertility due to cavity adhesions. Following treatment with this compound and subsequent IVF procedures, patients achieved positive pregnancy tests after embryo transfers .

- Another study indicated that this compound could inhibit spermatogenesis without affecting gonadotropin production in male laboratory animals, suggesting its potential use in managing male infertility .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

属性

IUPAC Name |

2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOMZVDZARKPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163783 | |

| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-57-2 | |

| Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fertilysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-octamethylenebis(dichloroacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERTILYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Fertilysin a valuable tool in studying congenital heart defects?

A1: While this compound itself is not a therapeutic drug, its ability to consistently induce specific heart defects makes it invaluable for research. [] Specifically, exposure to this compound during early gestation in rats reliably results in persistent truncus arteriosus, a condition where a single large vessel leaves the heart instead of the normal separation of the aorta and pulmonary artery. [] This predictability, coupled with a high incidence rate (100% in rat fetuses) and the similarity of the induced defect to DiGeorge syndrome in humans, makes this compound an ideal agent for studying the mechanisms behind this specific congenital heart defect. []

Q2: How does this compound impact fetal heart development?

A2: Research suggests that this compound disrupts the normal development of the pharyngeal arches, crucial structures in the developing embryo that contribute to the formation of the face, neck, and heart. [] This disruption can manifest as agenesis (absence) or incomplete development of the fifth and sixth pharyngeal arches, leading to anomalies in the aortic arch, a major blood vessel branching off the heart. [] In particular, this compound exposure can lead to pulmonary circulation being routed through the fourth pharyngeal arch, a deviation from the normal developmental pathway. []

Q3: Does this compound impact other aspects of fetal development besides the heart?

A3: Yes, this compound exposure has been linked to a constellation of defects reminiscent of DiGeorge syndrome in humans. [] This includes not only cardiovascular malformations like persistent truncus arteriosus but also hypoplasia or aplasia of the thymus, a critical organ for immune system development. [] This suggests that this compound's disruptive effects extend beyond just the cardiovascular system, likely impacting multiple developing organ systems simultaneously.

Q4: What is the significance of studying the effects of truncal valve insufficiency in the context of this compound-induced truncus arteriosus?

A4: Research using a rat model of this compound-induced truncus arteriosus has shed light on the impact of truncal valve insufficiency, a complication where the valve of the single large vessel (truncus arteriosus) fails to function properly. [] Findings indicate that in fetal rats with truncus arteriosus, the presence of truncal valve insufficiency correlates with increased ventricular volume load, signifying a potential strain on the heart's pumping ability. [] This highlights the importance of understanding the interplay between structural defects and functional impairments in the context of this compound-induced cardiovascular anomalies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。